alpha-Phthalimidopropiophenone alpha-Phthalimidopropiophenone α-Phthalimidopropiophenone is a cathinone analog that has been identified in capsules being distributed by the illicit drug market. The substitution of the phthalimido moiety for the typical α-amino group may increase the stability of this cathinone in storage. Alternatively, similar nitrogen-protected propiophenones have been shown to be metabolized in vivo to produce cathinone, suggesting that this compound may act as a prodrug. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 19437-20-8
VCID: VC20890978
InChI: InChI=1S/C17H13NO3/c1-11(15(19)12-7-3-2-4-8-12)18-16(20)13-9-5-6-10-14(13)17(18)21/h2-11H,1H3
SMILES: CC(C(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
Molecular Formula: C17H13NO3
Molecular Weight: 279.29 g/mol

alpha-Phthalimidopropiophenone

CAS No.: 19437-20-8

Cat. No.: VC20890978

Molecular Formula: C17H13NO3

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

alpha-Phthalimidopropiophenone - 19437-20-8

Specification

Description α-Phthalimidopropiophenone is a cathinone analog that has been identified in capsules being distributed by the illicit drug market. The substitution of the phthalimido moiety for the typical α-amino group may increase the stability of this cathinone in storage. Alternatively, similar nitrogen-protected propiophenones have been shown to be metabolized in vivo to produce cathinone, suggesting that this compound may act as a prodrug. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
CAS No. 19437-20-8
Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
IUPAC Name 2-(1-oxo-1-phenylpropan-2-yl)isoindole-1,3-dione
Standard InChI InChI=1S/C17H13NO3/c1-11(15(19)12-7-3-2-4-8-12)18-16(20)13-9-5-6-10-14(13)17(18)21/h2-11H,1H3
Standard InChI Key CKLKGWHINGNHOK-UHFFFAOYSA-N
SMILES CC(C(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
Canonical SMILES CC(C(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
Appearance Assay:≥98%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator